2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide
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Overview
Description
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the isoxazole ring: This step often involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
Coupling with the acetamide group: The final step involves the coupling of the isoxazole derivative with 2-methoxyphenethylamine under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring opening.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the isoxazole ring or its open-chain derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the isoxazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
- 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetic acid
Uniqueness
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other similar compounds. The presence of the methoxyphenethyl group, in particular, may enhance its pharmacological activity and specificity.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-25-17-5-3-2-4-14(17)8-9-22-21(24)12-16-11-19(28-23-16)15-6-7-18-20(10-15)27-13-26-18/h2-7,10-11H,8-9,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLWXBRLIQCQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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